1-(2,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole
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Overview
Description
1-(2,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and a nitro group attached to the triazole ring. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-nitro-1H-1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(2,4-dichlorobenzyl)-3-amino-1H-1,2,4-triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
3-Nitro-1H-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
Uniqueness: 1-(2,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the combination of the 2,4-dichlorobenzyl group and the nitro group on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-7-2-1-6(8(11)3-7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRUKLHAOKSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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